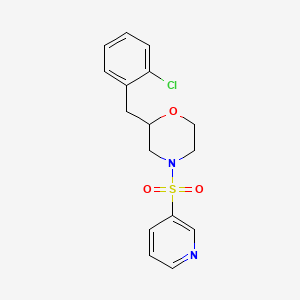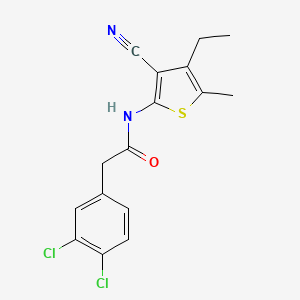
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine, also known as SB-204990, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. This compound belongs to the class of morpholine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine is thought to involve its interaction with the 5-HT2C receptor, which is a G protein-coupled receptor that plays a key role in the regulation of mood, appetite, and sleep. 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to act as an antagonist of this receptor, which means that it blocks its activity and reduces the effects of the neurotransmitter serotonin.
Biochemical and Physiological Effects
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce food intake and body weight, suggesting that it may have potential applications in the treatment of obesity. Additionally, it has been found to have anxiolytic and antidepressant-like effects, indicating that it may be useful in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine for lab experiments is its high potency and selectivity for the 5-HT2C receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Additionally, further investigation of its anxiolytic and antidepressant-like effects may lead to the development of new treatments for mood disorders. Finally, continued study of its mechanism of action and interactions with other neurotransmitter systems may lead to a better understanding of the role of the 5-HT2C receptor in the brain.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with morpholine. This is followed by the addition of pyridine-3-sulfonyl chloride to the reaction mixture, which then undergoes a series of purification steps to yield the final product.
Applications De Recherche Scientifique
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the primary areas of interest has been its ability to modulate the activity of certain neurotransmitter receptors in the brain, specifically the 5-HT2C receptor.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-pyridin-3-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-16-6-2-1-4-13(16)10-14-12-19(8-9-22-14)23(20,21)15-5-3-7-18-11-15/h1-7,11,14H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRCOXINCRRQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B6115869.png)
![4-[(3-propoxy-1-piperidinyl)carbonyl]pyridazine](/img/structure/B6115877.png)
![1-[4-(2-allyl-4-chlorophenoxy)butyl]piperazine hydrochloride](/img/structure/B6115884.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6115893.png)
![ethyl 1-{[1-(aminocarbonyl)cyclopropyl]carbonyl}-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6115898.png)



![4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6115928.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115932.png)
![1,3-benzodioxol-5-yl[1-(1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6115934.png)
![2-(1-piperidinyl)-N-[2-(2-thienyl)ethyl]-2-indanecarboxamide](/img/structure/B6115938.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6115949.png)
![2-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6115950.png)